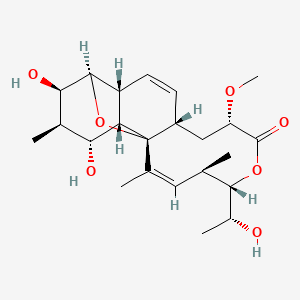

Avermectin B1a aglycone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

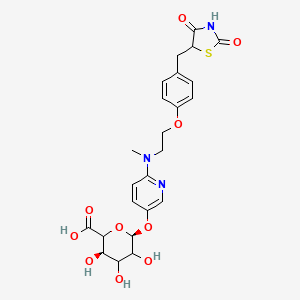

Avermectin B1a aglycone is a derivative of the macrocyclic lactone compound, avermectin B1a, which is produced by the bacterium Streptomyces avermitilis. Avermectins are known for their potent anthelmintic and insecticidal properties, making them valuable in agriculture and medicine . This compound is formed by the hydrolysis of the disaccharide unit in avermectin B1a .

Aplicaciones Científicas De Investigación

Avermectin B1a aglycone has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying macrocyclic lactones and their derivatives.

Biology: Investigated for its role in inhibiting nematode larval development.

Mecanismo De Acción

Avermectin B1a aglycone exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding enhances the effects of glutamate, leading to an influx of chloride ions, hyperpolarization of the cell membrane, and ultimately, paralysis and death of the parasite . The molecular targets include the chloride channels specific to invertebrates .

Similar Compounds:

- Ivermectin

- Abamectin

- Doramectin

- Eprinomectin

- Selamectin

Comparison: this compound is unique due to its specific structural modifications, which enhance its insecticidal and anthelmintic activities while maintaining low toxicity in humans and animals . Compared to other similar compounds, this compound has a higher affinity for chloride channels, making it more effective in controlling parasites .

Análisis Bioquímico

Biochemical Properties

Avermectin B1a aglycone interacts with various enzymes and proteins in biochemical reactions. It is derived from polyketide and linked to a disaccharide of the methylated deoxysugar l-oleandrose . The biosynthesis of this compound involves several enzymes such as AveE, AveF, AveC, and AveD . These enzymes play crucial roles in the modification of the Avermectin aglycone .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit nematode larval development . It does not cause paralytic activity . In Streptomyces avermitilis, the production of Avermectin B1a is linked to the morphological differentiation of the bacterium .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules and changes in gene expression. The biosynthesis of this compound involves the cyclization between C6 and C8 to form a furan ring, catalyzed by AveE, a Cyt P450 monooxygenase . AveF, which has a keto reductase activity, catalyzes the reduction of the keto group on C5 to a hydroxyl group .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. In a study, the production of Avermectin B1a in Streptomyces avermitilis was enhanced by engineering the aveC gene and precursor supply genes . This led to an increase in the B1a titer .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the biosynthesis of 12-, 14- and 16-membered macrolides . The biosynthesis involves common biomolecular intermediates, such as amino acids, sugars, fatty acids, and terpenes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of avermectin B1a aglycone involves several stages, including the biosynthesis of starter units, formation of initial aglycons by polyketide synthases, post-polyketide modifications such as oxidative cyclization, reduction, and methylation, and finally, glycosylation .

Industrial Production Methods: Industrial production of this compound is typically achieved through the fermentation of Streptomyces avermitilis. Enhancements in production can be achieved by genetic engineering, such as overexpressing genes involved in the β-oxidation pathway and introducing genes from cyanobacteria to increase precursor supply .

Análisis De Reacciones Químicas

Types of Reactions: Avermectin B1a aglycone undergoes various chemical reactions, including:

Oxidation: Catalyzed by enzymes such as cytochrome P450 monooxygenases.

Reduction: Involves the reduction of keto groups to hydroxyl groups using NAD(P)H as an electron donor.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes.

Reduction: NAD(P)H.

Substitution: Methoxy groups.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity .

Propiedades

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8-,21-11-,24-10?/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEUIYGDSWMLCR-AFVSOJIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of the "Final Coupling Reactions" mentioned in one of the research papers?

A1: The research paper titled "Total Synthesis of Avermectin B1a: Final Coupling Reactions and the Total Synthesis of Avermectin B1a Aglycone" [] focuses on the final steps in chemically synthesizing Avermectin B1a. The "Final Coupling Reactions" likely refer to the joining of the this compound (the core non-sugar part of the molecule) with the carbohydrate portion (specifically a disaccharide called oleandrose) to create the complete Avermectin B1a molecule. This is a crucial step as it mimics the natural biosynthesis and confirms the overall synthetic strategy's success. []

Q2: Can you elaborate on the significance of the "Carbohydrate Bis-Oleandrose Fragment" mentioned in the context of this compound?

A2: The "Carbohydrate Bis-Oleandrose Fragment" is a key component of the complete Avermectin B1a molecule. This disaccharide, composed of two oleandrose sugar units, is attached to the this compound. The research paper "Total Synthesis of Avermectin B1a: Synthesis of the Carbohydrate Bis-Oleandrose Fragment and Coupling to the this compound" [] likely details the specific steps involved in synthesizing this complex sugar fragment and its subsequent attachment to the aglycone. Understanding the synthesis and attachment of this carbohydrate component is critical as it can significantly influence the biological activity and pharmacological properties of the final Avermectin B1a molecule. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)

![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/no-structure.png)

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)